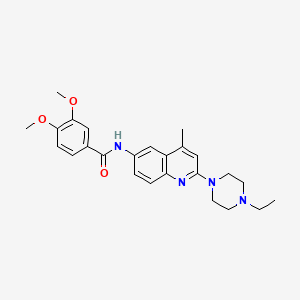
Teicoplanin (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teicoplanin (sodium) is a glycopeptide antibiotic used primarily to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis . It is known for its effectiveness in inhibiting bacterial cell wall synthesis, making it a valuable tool in combating resistant bacterial strains .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Teicoplanin is produced by the actinobacterium Actinoplanes teichomyceticus . The biosynthetic pathway involves the fermentation of this microorganism, followed by extraction and purification processes. The compound consists of a mixture of several closely related molecular species, each with a linear hepta-peptide structure that includes chlorinated hydroxytyrosine units, substituted phenyl-glycine units, and an acyl-glucosamine unit .
Industrial Production Methods
Industrial production of teicoplanin involves large-scale fermentation processes using Actinoplanes teichomyceticus. The fermentation broth is subjected to various purification steps, including filtration, chromatography, and crystallization, to isolate and purify the active compound .
Analyse Chemischer Reaktionen
Types of Reactions
Teicoplanin undergoes several types of chemical reactions, including:
Oxidation: Teicoplanin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the teicoplanin molecule, potentially altering its activity.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of teicoplanin, each with potentially different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Teicoplanin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycopeptide antibiotics and their interactions with bacterial cell walls.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical studies to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Applied in the development of new formulations and delivery systems for antibiotics
Wirkmechanismus
Teicoplanin exerts its effects by inhibiting the polymerization of peptidoglycan, a critical component of bacterial cell walls . This inhibition prevents the bacteria from forming a functional cell wall, leading to cell lysis and death. The molecular targets of teicoplanin include the D-alanyl-D-alanine termini of peptidoglycan precursors, which are essential for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Teicoplanin is often compared to other glycopeptide antibiotics, such as vancomycin. While both compounds share a similar mechanism of action, teicoplanin has several unique features:
Longer Half-Life: Teicoplanin has a longer elimination half-life compared to vancomycin, allowing for less frequent dosing.
Lower Nephrotoxicity: Teicoplanin is associated with a lower risk of nephrotoxicity compared to vancomycin.
Better Tissue Penetration: Teicoplanin has better penetration into certain tissues, making it more effective in treating specific infections.
List of Similar Compounds
- Vancomycin
- Dalbavancin
- Oritavancin
Eigenschaften
Molekularformel |
C130H181Cl2N9NaO37 |
|---|---|
Molekulargewicht |
2555.8 g/mol |
InChI |
InChI=1S/C78H79Cl2N9O32.2C11H22O.2C10H20O.C10H18O.Na/c1-25(93)83-58-64(102)61(99)49(23-91)118-77(58)120-67-29-5-9-43(38(80)15-29)115-47-18-31-17-46(68(47)121-76-53(82)63(101)60(98)48(22-90)117-76)114-42-8-2-26(10-37(42)79)11-39-69(105)85-55(30-12-32(94)19-34(13-30)113-44-16-27(3-7-41(44)97)52(81)70(106)84-39)72(108)87-56(31)73(109)86-54-28-4-6-40(96)35(14-28)51-36(57(75(111)112)88-74(110)59(67)89-71(54)107)20-33(95)21-45(51)116-78-66(104)65(103)62(100)50(24-92)119-78;1-11(2)9-7-5-3-4-6-8-10-12;1-3-11(2)9-7-5-4-6-8-10-12;1-10(2)8-6-4-3-5-7-9-11;2*1-2-3-4-5-6-7-8-9-10-11;/h2-10,12-21,39,48-50,52-67,76-78,90-92,94-104H,11,22-24,81-82H2,1H3,(H,83,93)(H,84,106)(H,85,105)(H,86,109)(H,87,108)(H,88,110)(H,89,107)(H,111,112);2*10-11H,3-9H2,1-2H3;9-10H,3-8H2,1-2H3;10H,2-9H2,1H3;6-7,10H,2-5,8-9H2,1H3;/b;;;;;7-6+;/t39-,48+,49+,50+,52+,53+,54-,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65-,66-,67+,76-,77-,78-;;;;;;/m0....../s1 |
InChI-Schlüssel |
KRUKJDHGYCNLLH-FWISXHNISA-N |
Isomerische SMILES |
CCCCCCCCCC=O.CCCCC/C=C/CCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N)OC1=C(C=C(C[C@H]2C(=O)N[C@@H](C3=CC(=CC(=C3)OC3=C(C=CC(=C3)[C@H](C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na] |
Kanonische SMILES |
CCCCCCCCCC=O.CCCCCC=CCCC=O.CCC(C)CCCCCCC=O.CC(C)CCCCCCCC=O.CC(C)CCCCCCC=O.CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=C(C=C2C=C9)Cl)OC1C(C(C(C(O1)CO)O)O)N)OC1=C(C=C(CC2C(=O)NC(C3=CC(=CC(=C3)OC3=C(C=CC(=C3)C(C(=O)N2)N)O)O)C(=O)N7)C=C1)Cl)O)C(=O)O)CO)O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5-dihydroxy-6-octadecanoyloxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid](/img/structure/B12390870.png)


![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)





![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)

